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For researchers, scientists, and drug development professionals, the selection of biocompatible

materials is a critical decision in the design and development of medical devices and drug

delivery systems. This guide provides an objective comparison of the biocompatibility of two

commonly used polymer families: terephthalates, primarily represented by polyethylene

terephthalate (PET), and polylactic acid (PLA). The following sections detail experimental data

and methodologies related to key biocompatibility assays, offering a comprehensive resource

for material selection.

In Vitro Biocompatibility: A Tale of Two Polymers
The initial assessment of a material's biocompatibility is often conducted through in vitro assays

that evaluate its potential to cause cellular damage. These tests provide crucial data on

cytotoxicity and hemocompatibility.

Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method

is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. Another

method is the direct contact test, as outlined in standards like ISO 10993-5, where cells are

grown in direct contact with the material.[1][2][3][4][5]

Studies have shown that both PET and PLA generally exhibit low cytotoxicity. However, the

manufacturing process, including any additives or residual monomers, can significantly

influence the results. For instance, a comparative study on the cell-transforming potential of
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secondary nanoplastics found that while PLA did not induce cell transformation, the highest

concentration of PET tested showed a potential to act as a non-genotoxic tumor promoter.[6]

Another study comparing microplastics of PET and PLA on earthworms suggested that PLA

might cause a higher degree of oxidative stress.[7]

Polymer Assay Cell Line Results Reference

Polyethylene

Terephthalate

(PET)

MTT Assay L929 fibroblasts

Generally non-

cytotoxic, but

some studies

with

nanoparticles

show dose-

dependent

decreases in cell

viability.

[8][9]

Cell

Transformation

Assay

Bhas 42 cells

Highest

concentration

showed potential

for tumor

promotion.

[6]

Polylactic Acid

(PLA)
MTT Assay L929 fibroblasts

Generally non-

cytotoxic, with

cell viability often

exceeding 70%.

[10]

Cell

Transformation

Assay

Bhas 42 cells

No significant

cell

transformation

observed.

[6]

Hemocompatibility: The Blood Interface
For materials intended for blood-contacting applications, assessing their hemocompatibility is

paramount. The hemolysis assay, which measures the lysis of red blood cells, is a primary
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indicator. The ASTM F756 standard provides a protocol for assessing the hemolytic properties

of materials.[11]

Both PET and PLA are generally considered to be non-hemolytic. Studies on PET copolyesters

intended for heart assist devices showed a hemolytic index well below the 2% threshold for

non-hemolytic materials.[11][12] Similarly, various formulations of PLA have been shown to

have negligible hemolytic activity.

Polymer Assay
Results (%
Hemolysis)

Classification
(ASTM F756)

Reference

Polyethylene

Terephthalate

(PET)

Copolyester

Hemolysis Assay 0.14 ± 0.07% Non-hemolytic [11][12]

Polylactic Acid

(PLA)
Hemolysis Assay < 2% Non-hemolytic [11]

In Vivo Biocompatibility: The Host Response
In vivo studies provide a more comprehensive understanding of a material's biocompatibility by

evaluating the tissue response to implantation. These studies, often guided by standards like

ISO 10993-6, assess parameters such as inflammation, fibrous capsule formation, and tissue

integration.

The implantation of any foreign material will elicit an inflammatory response.[13][14][15] For

both PET and PLA, this initial inflammatory reaction is typically acute and subsides over time.

However, the degradation of PLA into lactic acid can create an acidic microenvironment, which

may prolong the inflammatory response and lead to the polarization of macrophages towards a

pro-inflammatory M1 phenotype.[16][17]

The thickness of the fibrous capsule that forms around an implant is a key indicator of the

foreign body reaction. Studies on PLA implants have shown that the surface topography can

significantly influence the thickness of this capsule, with smoother surfaces generally leading to

a thinner capsule.[18] Comparative studies on the in vivo inflammatory response have shown
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that PET stimulates a similar inflammatory response to other commonly used biomaterials like

PTFE.[14]

Polymer Animal Model
Implantation
Site

Key Findings Reference

Polyethylene

Terephthalate

(PET)

Mouse Peritoneum

Stimulated a

similar

inflammatory

response to

PTFE, aluminum,

and titanium.

[14]

Polylactic Acid

(PLA)
Rabbit Subcutaneous

Surface

topography

influences the

inflammatory

response and

fibrous capsule

thickness.

[18]

Rat Subcutaneous

Degradation

products can

lead to a pro-

inflammatory

macrophage

response.

[16]

Experimental Protocols in Detail
To ensure the reproducibility and validity of biocompatibility testing, standardized protocols are

essential. Below are detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay (Based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.
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Materials:

L929 mouse fibroblast cells (or other appropriate cell line)

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

Dimethyl sulfoxide (DMSO)

Test polymer samples (PET and PLA) and negative/positive controls

96-well cell culture plates

Procedure:

Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and

incubate for 24 hours to allow for cell attachment.

Material Extraction: Prepare extracts of the test polymers (PET and PLA) and controls by

incubating them in culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C, according to ISO

10993-12.

Cell Treatment: Remove the culture medium from the cells and replace it with the prepared

material extracts. Incubate for 24, 48, and 72 hours.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the negative control. A

reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]
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Experiment Analysis
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Workflow for the MTT Cytotoxicity Assay.

Hemolysis Assay (Based on ASTM F756)
This assay determines the hemolytic properties of materials by measuring the amount of

hemoglobin released from red blood cells upon contact with the material.

Materials:

Freshly collected rabbit or human blood with anticoagulant (e.g., citrate)

Phosphate-buffered saline (PBS)

Test polymer samples (PET and PLA)

Positive control (e.g., Triton X-100) and negative control (e.g., polyethylene)

Spectrophotometer

Procedure:

Blood Preparation: Dilute the anticoagulated blood with PBS.

Material Incubation: Place the test polymer samples in contact with the diluted blood in test

tubes. Prepare positive and negative controls similarly.
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Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle

agitation.

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength

corresponding to hemoglobin (e.g., 540 nm).

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Materials with a hemolysis percentage below 2% are considered non-hemolytic.[11]

Preparation

Experiment Analysis

Prepare Diluted Blood

Incubate Blood with Samples

Prepare Polymer Samples

Centrifuge to Pellet RBCs Measure Supernatant Absorbance Calculate % Hemolysis

Click to download full resolution via product page

Workflow for the Hemolysis Assay.

In Vivo Implantation Study (Based on ISO 10993-6)
This study evaluates the local pathological effects on living tissue at both the macroscopic and

microscopic levels after implantation of a material sample.

Materials:

Test polymer samples (PET and PLA) sterilized according to the intended clinical use.

Control material with known biocompatibility.

Surgical instruments.
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Animal model (e.g., rats or rabbits).

Histological processing reagents (formalin, paraffin, stains like Hematoxylin and Eosin).

Procedure:

Animal Model and Implantation: Surgically implant the sterile test and control materials into a

suitable tissue site (e.g., subcutaneous or muscle) of the animal model.

Implantation Periods: Maintain the implants for specific time periods (e.g., 1, 4, and 12

weeks) to assess acute, subacute, and chronic tissue responses.

Explantation and Macroscopic Evaluation: At the end of each period, euthanize the animals

and explant the implant sites. Macroscopically evaluate the sites for signs of inflammation,

encapsulation, and other tissue reactions.

Histological Processing and Microscopic Evaluation: Fix the explanted tissues in formalin,

embed them in paraffin, and section them. Stain the sections (e.g., with H&E) and

microscopically evaluate the tissue response, including the inflammatory cell infiltrate, fibrous

capsule thickness, and tissue integration.

Scoring and Analysis: Score the histological parameters according to a standardized grading

system to quantitatively compare the tissue response to the different materials.

Signaling Pathways in Biocompatibility
The interaction of a material with the biological environment triggers a cascade of cellular

signaling events that ultimately determine the biocompatibility of the material.

Terephthalate Polymers (PET)
The cellular response to PET, particularly in particulate form, can involve the activation of

inflammatory and oxidative stress pathways. Studies have shown that PET micro- and

nanoparticles can be internalized by cells, leading to the production of reactive oxygen species

(ROS) and the release of pro-inflammatory cytokines. While specific signaling pathways are still

under investigation, the involvement of pathways like NF-κB, which plays a central role in

inflammation, is likely.
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Polylactic Acid (PLA)
The degradation of PLA into lactic acid is a key factor influencing its interaction with the

immune system. The resulting acidic microenvironment can activate macrophages and other

immune cells. This activation can lead to the production of pro-inflammatory cytokines such as

IL-1β and TNF-α. A key signaling complex involved in this process is the NLRP3

inflammasome, which is activated by cellular stress signals and leads to the cleavage and

activation of caspase-1, which in turn processes pro-IL-1β into its active form.[19] The NF-κB

pathway is also a critical regulator of the expression of pro-inflammatory genes in response to

PLA degradation products.[17][20][21]
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Inflammatory signaling in response to PLA degradation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1205515?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Both terephthalate polymers, exemplified by PET, and polylactic acid demonstrate a generally

favorable biocompatibility profile, making them suitable for a wide range of biomedical

applications. However, subtle differences exist that may be critical for specific applications. PET

is a relatively inert material, with its biocompatibility being primarily influenced by surface

properties and potential leachables from manufacturing. In contrast, the biodegradable nature

of PLA introduces a dynamic interaction with the biological environment, where the degradation

products can modulate the inflammatory response.

For applications requiring long-term stability and minimal tissue interaction, PET may be the

preferred choice. For applications where biodegradability and tissue regeneration are desired,

PLA offers significant advantages, although careful consideration must be given to managing

the potential inflammatory response associated with its degradation. Ultimately, the selection

between these two polymer families will depend on a thorough evaluation of the specific

requirements of the medical device or drug delivery system, informed by the type of

experimental data presented in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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